Lotilibcin

Description

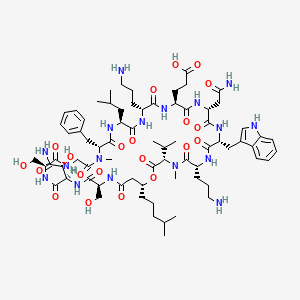

Structure

2D Structure

Properties

CAS No. |

169148-84-9 |

|---|---|

Molecular Formula |

C73H111N17O21 |

Molecular Weight |

1562.8 g/mol |

IUPAC Name |

3-[(3S,6R,9R,12R,15S,18R,21S,24R,30S,33R,36S,40R)-33-[(1R)-2-amino-1-hydroxy-2-oxoethyl]-12-(2-amino-2-oxoethyl)-6,18-bis(3-aminopropyl)-24-benzyl-30,36-bis(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-4,25-dimethyl-40-(4-methylpentyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38-tridecaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclotetracont-15-yl]propanoic acid |

InChI |

InChI=1S/C73H111N17O21/c1-38(2)17-14-20-43-32-56(94)80-53(37-92)69(106)88-59(61(98)62(77)99)71(108)87-52(36-91)63(100)79-35-57(95)89(7)54(30-41-18-10-9-11-19-41)70(107)86-49(29-39(3)4)66(103)81-46(23-15-27-74)64(101)82-47(25-26-58(96)97)65(102)85-51(33-55(76)93)68(105)84-50(31-42-34-78-45-22-13-12-21-44(42)45)67(104)83-48(24-16-28-75)72(109)90(8)60(40(5)6)73(110)111-43/h9-13,18-19,21-22,34,38-40,43,46-54,59-61,78,91-92,98H,14-17,20,23-33,35-37,74-75H2,1-8H3,(H2,76,93)(H2,77,99)(H,79,100)(H,80,94)(H,81,103)(H,82,101)(H,83,104)(H,84,105)(H,85,102)(H,86,107)(H,87,108)(H,88,106)(H,96,97)/t43-,46-,47+,48-,49+,50-,51-,52+,53+,54-,59-,60+,61-/m1/s1 |

InChI Key |

LEKBQPKGXGFBAN-MMXTXZKOSA-N |

SMILES |

CC(C)CCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)C(C(=O)N)O)CO |

Isomeric SMILES |

CC(C)CCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N([C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)[C@H](C(=O)N)O)CO |

Canonical SMILES |

CC(C)CCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)C(C(=O)N)O)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

lotilibcin WAP 8294A2 WAP-8294A2 |

Origin of Product |

United States |

Foundational & Exploratory

Lotilibcin's Assault on MRSA: A Technical Guide to its Menaquinone-Targeting Mechanism of Action

For Immediate Release

TOKYO, Japan – In the ongoing battle against antibiotic-resistant pathogens, the cyclic lipodepsipeptide Lotilibcin (also known as WAP-8294A2) has emerged as a potent agent against Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth analysis of this compound's core mechanism of action, moving beyond initial hypotheses to detail its unique molecular target and the subsequent physiological impact on MRSA. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Executive Summary

Initial investigations into lipopeptide antibiotics often suggest cell wall synthesis inhibition as a primary mechanism. However, comprehensive studies have revealed that this compound employs a distinct and powerful strategy against MRSA. The core of its action is not the direct inhibition of peptidoglycan synthesis but the specific targeting of menaquinone (MK) , a vital component of the bacterial electron transport chain located in the cell membrane.[1][2][3][4] By binding to menaquinone, this compound triggers a cascade of events leading to the catastrophic failure of membrane integrity, rapid depolarization, and ultimately, cell lysis and death.[2][3][5] This unique mechanism confers potent bactericidal activity and suggests a lower propensity for cross-resistance with antibiotics that target traditional pathways.

Core Mechanism of Action: Targeting Menaquinone

This compound's bactericidal activity is fundamentally dependent on the presence of menaquinone in the bacterial cell membrane.[1][2][3] Menaquinone, a bacterial analogue of vitamin K2, is an essential lipid-soluble electron carrier that facilitates cellular respiration. The interaction between this compound and menaquinone is the critical initiating event in its antimicrobial action.

The proposed mechanism unfolds as follows:

-

Initial Interaction: The lipophilic tail of the this compound molecule facilitates its association with the lipid bilayer of the MRSA cell membrane.

-

Menaquinone Binding: Once localized to the membrane, this compound specifically recognizes and binds to menaquinone molecules. This interaction is believed to be the key differentiating factor in its mechanism compared to other lipopeptides.

-

Membrane Disruption: The formation of the this compound-menaquinone complex disrupts the normal organization and function of the cell membrane.[1][2][3]

-

Loss of Membrane Potential: This disruption leads to a rapid and irreversible depolarization of the membrane, as evidenced by assays using potential-sensitive fluorescent dyes.[5]

-

Ion Leakage and Cell Lysis: The compromised membrane integrity results in the leakage of essential intracellular ions and molecules, culminating in cell death.[5]

This menaquinone-dependent mechanism is strongly supported by evidence showing that MRSA mutants with deletions in menaquinone synthesis genes (ΔmenA and ΔmenB) exhibit high levels of resistance to this compound.[5]

Quantitative Data: In Vitro and In Vivo Efficacy

This compound demonstrates potent activity against a range of Gram-positive pathogens, including clinically relevant MRSA isolates. Its efficacy is highlighted by low Minimum Inhibitory Concentrations (MICs).

| Organism | Strain Type | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.2 - 2.0 | [1][5] |

| Staphylococcus aureus | Daptomycin-Resistant | 0.2 - 0.8 | [1] |

| Staphylococcus epidermidis | - | 0.8 - 1.6 | [1] |

| Bacillus subtilis | - | 2.0 | [5] |

| Streptococcus pyogenes | MK-deficient | >128 | [5] |

In vivo studies in murine models of systemic MRSA infection have shown that this compound (WAP-8294A2) is highly active.[6][7] One study noted its in vivo efficacy to be approximately 10 times greater than that of vancomycin, a standard-of-care antibiotic for MRSA infections.[2][3]

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a series of established microbiological and biophysical assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized MRSA suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Membrane Potential Assay

This assay measures the disruption of the bacterial membrane potential using a potential-sensitive fluorescent dye, such as 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC₃(5)).

-

Cell Preparation: Mid-log phase MRSA cells are harvested, washed, and resuspended in a buffer containing a low concentration of potassium.

-

Dye Loading: The DiSC₃(5) dye is added to the cell suspension. The dye is quenched upon entering polarized cells.

-

Baseline Measurement: The baseline fluorescence is measured using a fluorometer.

-

Treatment: this compound is added at various concentrations (e.g., 1x, 2x, 4x MIC).

-

Data Acquisition: The fluorescence intensity is monitored over time. An increase in fluorescence indicates dye release from the cells, signifying membrane depolarization.[5]

Vesicle Leakage Assay

This assay provides direct evidence of membrane permeabilization using synthetic lipid vesicles.

-

Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared with a lipid composition mimicking the bacterial membrane (e.g., phosphatidylcholine and phosphatidylglycerol). A fluorescent dye (e.g., calcein) is encapsulated at a self-quenching concentration.

-

Purification: Free, unencapsulated dye is removed by size-exclusion chromatography.

-

Assay: The LUVs are placed in a cuvette, and baseline fluorescence is measured.

-

Treatment: this compound is added to the vesicle suspension.

-

Analysis: If this compound disrupts the lipid bilayer, the encapsulated dye leaks out, becomes diluted, and de-quenches, resulting in a measurable increase in fluorescence.

Resistance Mechanisms

The primary mechanism of resistance to this compound is the absence of its molecular target.

-

Target Modification: Strains of bacteria that do not synthesize menaquinone, such as Streptococcus pyogenes, are intrinsically resistant to this compound.[5]

-

Acquired Resistance: Laboratory-generated mutants of S. aureus with inactivated genes in the menaquinone biosynthesis pathway (e.g., menA, menB) demonstrate a dramatic increase in MIC values, confirming that loss of the target confers resistance.[5]

To date, resistance development through other mechanisms, such as efflux pumps or enzymatic degradation, has not been extensively reported in the literature for this compound.

Conclusion

This compound represents a significant development in the search for novel anti-MRSA agents. Its unique mechanism of action, centered on the targeting of menaquinone, distinguishes it from many current antibiotics that target cell wall, protein, or DNA synthesis. This menaquinone-dependent membrane disruption leads to potent and rapid bactericidal activity. The detailed understanding of this mechanism, supported by the quantitative efficacy data and clear resistance pathways outlined in this guide, provides a solid foundation for further preclinical and clinical development, as well as for the rational design of next-generation antibiotics targeting this underutilized pathway.

References

- 1. Yield Improvement of the Anti-MRSA Antibiotics WAP-8294A by CRISPR/dCas9 Combined with Refactoring Self-Protection Genes in Lysobacter enzymogenes OH11 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis and Biological Mode of Action of WAP-8294A2: A Menaquinone-Targeting Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchmap.jp [researchmap.jp]

- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A new anti-MRSA antibiotic complex, WAP-8294A. I. Taxonomy, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Cellular Target of Lotilibcin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Lotilibcin, a natural product isolated from Lysobacter sp., has emerged as a promising therapeutic candidate due to its potent bactericidal activity against multi-drug resistant Gram-positive pathogens. Understanding the precise cellular target and mechanism of action of novel antibiotics like this compound is crucial for their development and for designing next-generation therapeutics. This document serves as a technical resource, consolidating the current knowledge on the cellular target of this compound.

The Cellular Target: Menaquinone

The definitive cellular target of this compound in Gram-positive bacteria is menaquinone (Vitamin K2).[1] Menaquinone is a lipid-soluble molecule embedded in the bacterial cytoplasmic membrane, where it functions as an essential electron carrier in the respiratory chain. By accepting and transferring electrons, menaquinone plays a vital role in cellular respiration and ATP synthesis.

The proposed mechanism of action involves the formation of a complex between this compound and menaquinone within the bacterial membrane.[2] This interaction is thought to disrupt the local membrane structure, leading to increased permeability, dissipation of the membrane potential, and ultimately, cell lysis.[1] The specificity of this compound for bacteria that utilize menaquinone in their respiratory chain explains its selective activity against Gram-positive bacteria and its lack of activity against Gram-negative bacteria and fungi, which primarily use ubiquinone.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (WAP-8294A2) against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 0.25 - 8 | [3] |

| Staphylococcus aureus USA300 | 0.25 - 2 | [3] |

| Bacillus subtilis | Data not specified | [3] |

| Staphylococcus epidermidis | Data not specified | [3] |

Note: The range of MIC values reflects testing against a panel of clinical isolates with varying resistance profiles.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

The binding of this compound to menaquinone in the bacterial cell membrane is the initial event that triggers a cascade leading to cell death. The following diagram illustrates this proposed pathway.

Experimental Workflow for Target Identification

The identification of menaquinone as the cellular target of this compound involved a series of logical experimental steps. The workflow below outlines the key experiments performed to elucidate this mechanism.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to determine the cellular target and mechanism of action of this compound. These protocols are synthesized from established methodologies and findings in the referenced literature.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.[4][5][6]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in water).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial culture in logarithmic growth phase.

-

Sterile 96-well low-binding polypropylene microtiter plates.

-

Spectrophotometer.

-

0.5 McFarland turbidity standard.

-

Sterile 0.9% saline.

-

Plate reader.

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile 0.9% saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13). d. Within 15 minutes, dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of this compound Dilutions: a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 11 of a designated row. b. Add 100 µL of a starting concentration of this compound (e.g., 64 µg/mL in CAMHB) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no drug). Well 12 will contain 100 µL of uninoculated CAMHB as a sterility control.

-

Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

-

Incubation: a. Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determination of MIC: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. b. Alternatively, use a plate reader to measure the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration with an OD₆₀₀ similar to the sterility control.

SYTOX™ Green Membrane Permeability Assay

This assay assesses the ability of this compound to compromise the bacterial cell membrane, allowing the influx of the SYTOX™ Green dye, which fluoresces upon binding to nucleic acids.[7][8][9]

Materials:

-

Staphylococcus aureus (or other susceptible Gram-positive strain) culture.

-

Phosphate-buffered saline (PBS).

-

This compound solution at various concentrations.

-

SYTOX™ Green nucleic acid stain (e.g., 5 mM stock in DMSO).

-

Black, clear-bottom 96-well plates.

-

Fluorescence microplate reader.

-

Positive control (e.g., lysostaphin or a known membrane-disrupting agent).

-

Negative control (e.g., DMSO or buffer).

Procedure:

-

Preparation of Bacteria: a. Grow S. aureus to the mid-logarithmic phase in a suitable broth. b. Harvest the cells by centrifugation and wash them twice with PBS. c. Resuspend the cells in PBS to an OD₆₀₀ of 0.4 (approximately 2 x 10⁸ CFU/mL).

-

Staining: a. Add SYTOX™ Green to the bacterial suspension to a final concentration of 5 µM. b. Incubate for 30 minutes at room temperature in the dark to allow for equilibration.

-

Assay: a. In a 96-well plate, add 50 µL of PBS containing the desired concentrations of this compound (or controls). b. Add 50 µL of the SYTOX™ Green-stained bacterial suspension to each well. c. Immediately begin measuring the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively. d. Monitor the fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours).

-

Data Analysis: a. An increase in fluorescence intensity over time indicates membrane permeabilization. b. Compare the fluorescence signal of this compound-treated cells to the positive and negative controls.

Carboxyfluorescein (CF) Leakage Assay from Liposomes

This in vitro assay directly measures the ability of this compound to disrupt lipid bilayers, modeling the bacterial membrane. Leakage of the self-quenching dye carboxyfluorescein from liposomes results in an increase in fluorescence.

Materials:

-

Lipids: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG).

-

Menaquinone-4 (MK-4).

-

Carboxyfluorescein (CF).

-

Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

-

This compound solution.

-

Triton X-100 (10% solution).

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size).

-

Fluorometer.

Procedure:

-

Liposome Preparation: a. Prepare a lipid mixture of DOPC and DOPG (e.g., 1:1 molar ratio) and dissolve in chloroform. For menaquinone-containing liposomes, add MK-4 to the lipid mixture (e.g., 1-5 mol%). b. Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent. c. Hydrate the lipid film with a solution of 50 mM CF in the buffer. d. Subject the lipid suspension to several freeze-thaw cycles. e. Extrude the suspension through a 100 nm polycarbonate membrane at least 10 times to form large unilamellar vesicles (LUVs). f. Remove the unencapsulated CF by passing the liposome suspension through a size-exclusion column (e.g., Sephadex G-50) equilibrated with the buffer.

-

Leakage Assay: a. Dilute the CF-loaded liposomes in the buffer to a final lipid concentration of approximately 25 µM in a cuvette. b. Place the cuvette in a fluorometer and record the baseline fluorescence (F₀) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. c. Add the desired concentration of this compound to the cuvette and monitor the increase in fluorescence (Ft) over time until it plateaus. d. At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to completely lyse the liposomes and measure the maximum fluorescence (Fmax).

-

Data Analysis: a. Calculate the percentage of CF leakage at time 't' using the following formula: % Leakage = [(Ft - F₀) / (Fmax - F₀)] * 100

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to menaquinone, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Isothermal titration calorimeter.

-

This compound solution of known concentration.

-

Menaquinone-4 solution of known concentration (solubilized with a detergent like n-dodecyl-β-D-maltoside (DDM) to form micelles).

-

Matching buffer for both this compound and menaquinone solutions (e.g., 10 mM HEPES, 150 mM NaCl, with a specific concentration of DDM).

Procedure:

-

Sample Preparation: a. Prepare a solution of menaquinone-4 micelles in the buffer. The concentration should be such that the 'c-window' (c = n * [Macromolecule] / Kd) is between 5 and 500 for optimal data fitting. A starting concentration might be in the range of 50-100 µM. b. Prepare a solution of this compound in the same matching buffer at a concentration 10-20 times higher than the menaquinone solution (e.g., 0.5-2 mM). c. Thoroughly degas both solutions before the experiment.

-

ITC Experiment: a. Load the menaquinone solution into the sample cell of the calorimeter. b. Load the this compound solution into the injection syringe. c. Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing between injections). A typical experiment might consist of 20-30 injections of 2-10 µL each. d. Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

-

Data Analysis: a. Integrate the raw ITC data (heat flow versus time) to obtain the heat change for each injection. b. Subtract the heat of dilution from the heat of binding for each injection. c. Plot the corrected heat changes against the molar ratio of this compound to menaquinone. d. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters: Kd, n, and ΔH.

Conclusion

The cellular target of this compound has been unequivocally identified as menaquinone, a critical component of the electron transport chain in Gram-positive bacteria. The binding of this compound to menaquinone initiates a cascade of events leading to membrane disruption and rapid bactericidal activity. This unique mechanism of action makes this compound a promising candidate for combating infections caused by drug-resistant Gram-positive pathogens. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other menaquinone-targeting antibiotics. Future research should focus on elucidating the precise structural details of the this compound-menaquinone interaction to facilitate the design of even more potent and selective derivatives.

References

- 1. Total Synthesis and Biological Mode of Action of WAP-8294A2: A Menaquinone-Targeting Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of structurally diverse menaquinone-binding antibiotics with in vivo activity against multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. WO2019239352A1 - Enhancement of antibacterial actions of a depsipeptide antibiotic using synergistic amounts of boric acid - Google Patents [patents.google.com]

- 7. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Frontiers | DNA Dye Sytox Green in Detection of Bacteriolytic Activity: High Speed, Precision and Sensitivity Demonstrated With Endolysins [frontiersin.org]

Lotilibcin: A Technical Guide to its Discovery, Biosynthesis, and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilibcin, also known as WAP-8294A2, is a potent cyclic lipodepsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Isolated from the Gram-negative soil bacterium Lysobacter sp., this compound represents a promising candidate for the development of new anti-infective therapies, particularly in the face of rising antibiotic resistance.[1][3] This technical guide provides a comprehensive overview of the discovery, origin, biosynthetic pathway, and biological activities of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field of natural product discovery and drug development.

Discovery and Origin

This compound was first identified as the major component of the WAP-8294A antibiotic complex, produced by a strain of Lysobacter sp.[2][4][5] The producing organism, Lysobacter enzymogenes OH11, is a Gram-negative bacterium known for its ability to produce a variety of bioactive secondary metabolites.[1][4] The discovery of this compound from a Gram-negative bacterium was significant, as historically, the majority of anti-infectives have been sourced from Gram-positive Streptomyces species.[1][4]

Experimental Protocols

Fermentation of Lysobacter sp. for this compound Production

A detailed protocol for the fermentation of Lysobacter sp. to produce this compound is crucial for its isolation and further study. The following is a representative procedure based on available literature.

Protocol 1: Fermentation of Lysobacter enzymogenes

-

Inoculum Preparation: A single colony of Lysobacter enzymogenes is used to inoculate a seed culture medium. The composition of a suitable medium can vary, but a typical example is a nutrient-rich broth.[6] The culture is incubated at 28-30°C with shaking for 24-48 hours to generate a sufficient cell density.[6][7][8]

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The production medium is designed to optimize the yield of the desired secondary metabolite.[9] Fermentation is carried out in a fermenter with controlled parameters such as temperature (around 25-30°C), pH, and aeration.[7]

-

Monitoring: During the fermentation process, which can last for several days, parameters such as cell growth (measured by optical density), pH, and dissolved oxygen are monitored.[7] The production of this compound can be tracked by taking periodic samples and analyzing them using High-Performance Liquid Chromatography (HPLC).[9]

Extraction and Purification of this compound

The extraction and purification of this compound from the fermentation broth is a multi-step process designed to isolate the compound with high purity.

Protocol 2: Extraction and Purification of this compound

-

Cell Separation: After fermentation, the bacterial cells are separated from the culture broth by centrifugation.[10]

-

Acid Precipitation and Solvent Extraction: The pH of the supernatant is adjusted to acidic conditions (e.g., pH 2.0) using an acid like HCl, which causes the lipopeptide to precipitate.[10][11] The precipitate is then collected by centrifugation and extracted with an organic solvent such as methanol or butanol.[10][11]

-

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic steps to purify this compound. This typically involves:

-

Column Chromatography: Initial purification can be performed using column chromatography with various resins.[2]

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (RP-HPLC).[2][12] A C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) in water, often with an additive like trifluoroacetic acid (TFA).[12][13][14] Fractions are collected and analyzed for the presence of this compound.

-

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Protocol 3: MIC Determination by Broth Microdilution

-

Bacterial Culture: The bacterial strains to be tested are grown in a suitable broth medium to a standardized cell density (e.g., 5 x 10^5 CFU/mL).[15]

-

Serial Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.[15][16]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.[15]

-

Incubation: The microtiter plate is incubated at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.[15]

-

Observation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[15]

Quantitative Data: Antimicrobial Activity of this compound

This compound exhibits potent activity primarily against Gram-positive bacteria, including clinically important resistant strains. Its activity against Gram-negative bacteria is generally poor.[2][12]

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-susceptible (MSSA) | 2 | [12] |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.2 - 2 | [1][12][15] |

| Staphylococcus aureus | (clinical isolate) | 4 | [12] |

| Staphylococcus aureus | ΔmenA (Menaquinone-deficient) | 128 | [12] |

| Staphylococcus aureus | ΔmenB (Menaquinone-deficient) | 128 | [12] |

| Bacillus subtilis | 2 | [12] | |

| Enterococcus faecalis | 2 | [12] | |

| Enterococcus faecium | Vancomycin-resistant (VRE) | 2 | [12] |

| Micrococcus luteus | 2 | [12] | |

| Streptococcus pyogenes | 64 | [12] | |

| Streptococcus pneumoniae | (clinical isolate) | >128 | [12] |

| Serratia marcescens | (clinical isolate) | >128 | [12] |

| Escherichia coli | >128 | [12] | |

| Pseudomonas aeruginosa | >128 | [12] |

Biosynthesis of this compound

This compound is synthesized by a large, multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[1][4] The biosynthetic gene cluster for WAP-8294A2 has been identified in Lysobacter enzymogenes OH11 and spans approximately 63 kilobases.[4] It is composed of two large open reading frames, waps1 and waps2, which encode two NRPS enzymes.[4]

The NRPS machinery is organized into modules, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain.[17][18] Each module typically contains several domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate.[18][19]

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid.[18]

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids on adjacent modules.[18][19]

-

Epimerization (E) domain: Converts L-amino acids to their D-isomers.[4]

-

N-Methyltransferase (MT) domain: Adds a methyl group to the amino acid.[4]

-

Thioesterase (TE) domain: Catalyzes the release and cyclization of the final peptide product.[17]

The WAP-8294A2 synthetase is one of the largest known NRPS complexes, comprising a total of 12 modules and 45 functional domains.[1][4] The order of the modules on the NRPS enzymes corresponds to the sequence of the amino acids in the this compound structure, following a canonical linear assembly logic.[4] The predicted substrate specificities of the adenylation domains in the WAPS1 and WAPS2 modules align with the amino acid composition of this compound.[4]

Caption: this compound biosynthetic pathway via NRPS.

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane.[12][20] This activity is dependent on the presence of menaquinone, a component of the bacterial electron transport chain.[12][20] It is proposed that this compound interacts with menaquinone in the bacterial membrane, leading to membrane depolarization, pore formation, and ultimately cell lysis.[12][18] This unique mechanism of action, targeting a component of the respiratory chain, is a promising feature for overcoming existing antibiotic resistance mechanisms. The lack of menaquinone in Gram-positive bacteria such as S. pyogenes and S. pneumoniae correlates with the significantly lower activity of this compound against these species.[12]

Visualizations of Experimental Workflows

Workflow for this compound Discovery and Isolation

References

- 1. Yield Improvement of the Anti-MRSA Antibiotics WAP-8294A by CRISPR/dCas9 Combined with Refactoring Self-Protection Genes in Lysobacter enzymogenes OH11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2019239352A1 - Enhancement of antibacterial actions of a depsipeptide antibiotic using synergistic amounts of boric acid - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. graphviz.org [graphviz.org]

- 6. Isolation and Characterization of Antibiotic producing Lysobacter | Pakistan BioMedical Journal [pakistanbmj.com]

- 7. researchgate.net [researchgate.net]

- 8. pakistanbmj.com [pakistanbmj.com]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. WO2002055537A1 - Extractive purification of lipopeptide antibiotics - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Yield Improvement of the Anti-MRSA Antibiotics WAP-8294A by CRISPR/dCas9 Combined with Refactoring Self-Protection Genes in Lysobacter enzymogenes OH11 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 17. scispace.com [scispace.com]

- 18. Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Controlling Substrate- and Stereospecificity of Condensation Domains in Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Total Synthesis and Biological Mode of Action of WAP-8294A2: A Menaquinone-Targeting Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical Properties of the Antibiotic Lotilibcin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilibcin (also known as WAP-8294A2) is a potent depsipeptide antibiotic with significant activity against Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1] As a member of the cyclic lipopeptide family, its unique structural features and mechanism of action make it a subject of considerable interest in the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance. This technical guide provides an in-depth overview of the core biochemical properties of this compound, including its mechanism of action, antimicrobial spectrum, and available data on resistance. Detailed experimental protocols for key characterization assays are also provided to facilitate further research and development.

Biochemical and Physicochemical Properties

This compound is a complex macrocyclic peptide comprised of 12 amino acid residues and a β-hydroxy fatty acid chain. Its chemical formula is C73H111N17O21.

| Property | Value | Source |

| Molecular Formula | C73H111N17O21 | PubChem CID: 16184172 |

| Molecular Weight | 1562.8 g/mol | PubChem CID: 16184172 |

| Class | Depsipeptide, Cyclic Lipopeptide | [1] |

| Origin | Isolated from Lysobacter sp. WAP-8294 strain | [1] |

Mechanism of Action: Menaquinone-Dependent Membrane Disruption

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane, leading to cell lysis. This process is critically dependent on the presence of menaquinone, an essential component of the bacterial respiratory chain in many Gram-positive bacteria.

The proposed mechanism can be summarized as follows:

-

Binding to the Bacterial Membrane: The lipophilic fatty acid tail of this compound is crucial for its insertion into the bacterial cytoplasmic membrane.

-

Interaction with Menaquinone: Once embedded in the membrane, this compound interacts with menaquinone. This interaction is thought to be a key step that facilitates the disruption of membrane integrity.

-

Membrane Permeabilization and Lysis: The this compound-menaquinone interaction leads to the formation of pores or other structural damage in the cell membrane. This results in the leakage of intracellular contents and ultimately, cell death.

This menaquinone-targeting mechanism provides a degree of selectivity for bacterial cells, as menaquinone is a vital component of their respiratory chain but is not present in the same form in mammalian cells.

Signaling Pathway and Logical Relationship Diagram

As the mechanism of action is a direct physical disruption of the membrane rather than a complex signaling cascade, the following diagram illustrates the logical relationship and key steps involved.

Caption: Logical workflow of this compound's mechanism of action.

Antimicrobial Spectrum

This compound exhibits potent activity primarily against Gram-positive bacteria. Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) is a key feature. The table below summarizes the available Minimum Inhibitory Concentration (MIC) data.

| Bacterial Strain | MIC (µg/mL) | Notes |

| Staphylococcus aureus (MRSA) | 1 | [1] |

| Staphylococcus aureus (MSSA) | Not specified | Activity reported |

| Staphylococcus epidermidis (MRSE) | Activity reported | [1] |

| Enterococcus faecalis | Not specified | |

| Streptococcus pneumoniae | Not specified |

Note: Comprehensive public data on MIC values against a wide range of bacterial strains is limited. The provided data is based on available patent information.

Resistance Mechanisms

Specific mechanisms of resistance to this compound have not been extensively documented in the public domain. However, general mechanisms of resistance to lipopeptide antibiotics in Gram-positive bacteria can be considered as potential routes for reduced susceptibility to this compound. These may include:

-

Alterations in Cell Membrane Composition: Changes in the phospholipid composition of the bacterial membrane could hinder the insertion or activity of this compound.

-

Modifications of Menaquinone Biosynthesis: Since menaquinone is a key target, mutations in the genes responsible for its synthesis could potentially confer resistance.

-

Efflux Pumps: Overexpression of multidrug efflux pumps could actively transport this compound out of the bacterial cell.

-

Target Modification: While less likely for a membrane-disrupting agent, alterations in other membrane components that may interact with this compound could play a role.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the standard method specified by the Japanese Society of Chemotherapy.

Materials:

-

This compound dihydrochloride

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains for testing

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control well (bacterial inoculum in CAMHB without antibiotic) and a negative control well (CAMHB only).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Experimental Workflow Diagram:

Caption: Workflow for MIC determination by broth microdilution.

Bacterial Membrane Integrity Assay using Fluorescent Dyes

This protocol utilizes fluorescent dyes to assess membrane damage caused by this compound.

Materials:

-

This compound

-

Bacterial culture

-

Phosphate-buffered saline (PBS)

-

SYTOX Green or Propidium Iodide (PI) (impermeant dyes)

-

SYTO 9 or DAPI (permeant dyes)

-

Fluorescence microscope or fluorometer

Procedure:

-

Bacterial Preparation:

-

Grow bacteria to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash twice with PBS.

-

Resuspend the bacterial pellet in PBS to a desired optical density (e.g., OD600 of 0.5).

-

-

Treatment with this compound:

-

Add this compound to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x MIC).

-

Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated bacteria).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Staining:

-

Add the fluorescent dyes to the bacterial suspensions. For a dual-staining approach:

-

Add a membrane-impermeant dye (e.g., SYTOX Green or PI) that fluoresces upon binding to nucleic acids of membrane-compromised cells.

-

Add a membrane-permeant dye (e.g., SYTO 9 or DAPI) that stains all cells.

-

-

-

Analysis:

-

Fluorescence Microscopy: Observe the stained cells under a fluorescence microscope. Cells with compromised membranes will show fluorescence from the impermeant dye, while intact cells will only show fluorescence from the permeant dye.

-

Fluorometry: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the impermeant dye. An increase in fluorescence indicates membrane damage.

-

Experimental Workflow Diagram:

Caption: Workflow for bacterial membrane integrity assay.

Conclusion

This compound is a promising antibiotic with a potent and selective mechanism of action against clinically important Gram-positive pathogens. Its reliance on menaquinone for its membrane-disrupting activity presents a unique therapeutic strategy. Further research is warranted to fully elucidate its antimicrobial spectrum through comprehensive MIC testing against a broader range of clinical isolates and to investigate the potential for and mechanisms of resistance development. The experimental protocols provided in this guide offer a foundation for such future investigations, which are crucial for the potential clinical development of this compound as a novel therapeutic agent.

References

An In-depth Technical Guide to Lotilibcin: Structure-Activity Relationship Studies and Mechanism of Action

Introduction

Lotilibcin, also known as WAP-8294A2, is a potent, macrocyclic lipodepsipeptide antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Isolated from Lysobacter sp., this compound is composed of 12 amino acids and a β-hydroxy fatty-acid chain.[1][2] Its complex structure and powerful antibacterial properties have made it a subject of interest for therapeutic development, particularly for treating infections caused by drug-resistant pathogens.[2] This guide provides a detailed overview of the current understanding of this compound's structure-activity relationships (SAR), its synthesis, and its proposed mechanism of action.

Structure-Activity Relationship (SAR)

The exploration of this compound's SAR is in its early stages, with published research focusing on the total synthesis of the natural product and a key analog. These initial studies form the foundation for future drug development efforts by identifying regions of the molecule that are critical for its biological activity.

Core Molecular Structure

This compound is a complex molecule with the chemical formula C₇₃H₁₁₁N₁₇O₂₁.[3] Its structure features a large peptide macrocycle attached to a lipid side chain, a common motif in potent antimicrobial peptides that interact with bacterial membranes.[4] Key structural components highlighted in research include a hydrophobic acyl chain, cationic functional groups, and an indole moiety.[1]

Key Analog Studies

The primary SAR data available comes from a study that achieved the total synthesis of this compound (1) and a synthetic deoxy analogue (2).[1] This research provides the first critical insight into the importance of specific functional groups for its antimicrobial function.

Table 1: Comparison of this compound and its Deoxy Analogue

| Compound | Structure Modification | Key Implication for SAR |

| This compound (1) | Natural product with a β-hydroxy fatty-acid chain.[1] | The hydroxyl group is a key feature of the native, highly active molecule. |

| Deoxy Analogue (2) | The β-hydroxy group on the fatty acid chain is absent (replaced with hydrogen).[1] | The successful synthesis of this analogue demonstrates that this position is synthetically accessible for modification. Comparing its activity to the parent compound is crucial for determining the role of the hydroxyl group in target binding or membrane interaction. |

Note: While the synthesis of the deoxy analogue was reported, specific comparative biological activity data (e.g., MIC values) was not detailed in the provided reference. The synthesis itself is the first and most critical step in enabling such SAR studies.

Experimental Protocols

Detailed methodologies are essential for the synthesis of complex natural products like this compound and for evaluating their biological efficacy.

Total Synthesis of this compound

The total synthesis of this compound was achieved through a multi-step process involving both solution-phase and solid-phase chemistry.[1]

1. Preparation of the β-Hydroxy Fatty-Acid Side Chain:

-

The synthesis begins with 5-methylhexanoic acid.[1]

-

This is converted to a β-keto ester.[1]

-

An asymmetric Noyori hydrogenation reaction is used to stereoselectively install the hydroxyl group, yielding the desired (R)-3-hydroxy-7-methyloctanoate building block.[1]

2. Solid-Phase Peptide Synthesis:

-

A full solid-phase synthesis strategy was employed for the rapid assembly of the 12-amino acid macrocyclic peptide.[1]

-

This approach involves the sequential addition of protected amino acids to a resin, followed by on-resin cyclization to form the macrocycle.

3. Final Deprotection and Purification:

-

The completed molecule is cleaved from the solid support resin.[1]

-

Final deprotection of remaining protecting groups is performed using trifluoroacetic acid (TFA).[1]

-

The crude product is purified using reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.[1]

Caption: Workflow for the total synthesis of this compound.

Antimicrobial Susceptibility Testing

To quantify the biological activity of this compound and its analogs, a standard broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).

1. Preparation:

-

A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[2]

-

The target bacterial strain (e.g., MRSA) is cultured to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

2. Inoculation:

-

Each well containing the diluted compound is inoculated with the bacterial suspension.

-

Positive (bacteria only) and negative (broth only) controls are included on each plate.

3. Incubation:

-

The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Proposed Mechanism of Action

Research indicates that this compound is a menaquinone-targeting antibiotic.[1] Menaquinone, also known as vitamin K₂, is a critical component of the bacterial electron transport chain, where it functions as an electron carrier in the cell membrane. By targeting menaquinone, this compound disrupts cellular respiration, leading to a collapse of essential metabolic functions and ultimately bacterial cell death.

Signaling Pathway:

-

Entry/Interaction: this compound, with its lipophilic side chain, likely inserts into the bacterial cell membrane.

-

Target Binding: this compound specifically binds to menaquinone molecules within the membrane bilayer.

-

Inhibition of Electron Transport: This binding event sequesters menaquinone, preventing it from participating in the electron transport chain. This blocks the transfer of electrons between key enzyme complexes (like Complex I and Complex II).

-

Disruption of Cellular Respiration: The inhibition of electron flow halts ATP synthesis via oxidative phosphorylation and disrupts the regeneration of oxidized NAD⁺.

-

Cell Death: The resulting energy crisis and metabolic collapse lead to bacterial cell death.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2019239352A1 - Enhancement of antibacterial actions of a depsipeptide antibiotic using synergistic amounts of boric acid - Google Patents [patents.google.com]

- 3. This compound | C73H111N17O21 | CID 16184172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Bacillus Cyclic Lipopeptides and Their Role in the Host Adaptive Response to Changes in Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antibacterial Potential of Lotilibcin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilibcin, a depsipeptide antibiotic, has emerged as a promising agent in the fight against challenging Gram-positive bacterial infections. Isolated from Lysobacter sp. strain WAP-8294, this molecule has demonstrated potent activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital and community-acquired infections.[1] This technical guide provides an in-depth exploration of the antibacterial spectrum of this compound, detailing its known activities, the experimental protocols used for its evaluation, and a visualization of its proposed mechanism of action.

Antibacterial Spectrum of this compound

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive cocci. Its efficacy against multidrug-resistant strains underscores its potential as a valuable therapeutic option.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. While comprehensive data across a wide range of clinical isolates is continually being gathered, the following table summarizes the known MIC values for this compound against key Gram-positive pathogens.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 1.0[1] |

| Staphylococcus epidermidis (MRSE) | Not Specified | Potent activity reported[1] |

| Propionibacterium acnes | Not Specified | Activity reported[1] |

| Bacillus species | Not Specified | Activity reported[1] |

Note: The antibacterial activity of this compound can be significantly enhanced by the presence of boric acid. For instance, the MIC of boric acid alone against MRSA has been reported as 2500 µg/mL.[1] When used in combination, a synergistic effect is observed, increasing the potency of this compound.

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of an antibiotic's antibacterial spectrum. The following sections detail the key experimental protocols employed in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.

Principle: A serial dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are observed for visible bacterial growth. The MIC is the lowest concentration of the antibiotic at which no growth is observed.

Detailed Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide [DMSO]) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard 100 µL from the last well.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on a suitable agar plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation: Add 100 µL of the final bacterial inoculum to each well, resulting in a final volume of 200 µL per well and a final this compound concentration range.

-

Controls:

-

Growth Control: A well containing 200 µL of inoculated broth with no antibiotic.

-

Sterility Control: A well containing 200 µL of uninoculated broth.

-

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Principle: A standardized inoculum of bacteria is exposed to the antibiotic at various concentrations (typically multiples of the MIC). At specified time intervals, aliquots are removed, and the number of viable bacteria (Colony Forming Units, CFU/mL) is determined by plating on a suitable agar medium.

Detailed Protocol:

-

Preparation of Bacterial Culture: Prepare a logarithmic phase culture of the test organism in CAMHB.

-

Assay Setup:

-

Prepare tubes containing CAMHB with this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.

-

Include a growth control tube without any antibiotic.

-

-

Inoculation: Inoculate each tube with the bacterial culture to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

-

Incubation and Sampling:

-

Incubate all tubes at 37°C with shaking.

-

At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each tube.

-

-

Viable Cell Count:

-

Perform serial dilutions of each aliquot in sterile saline.

-

Plate the dilutions onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.

Mechanism of Action

While the precise molecular target of this compound is still under investigation, its structural similarity to other depsipeptide antibiotics suggests a mechanism of action that involves disruption of the bacterial cell envelope. Depsipeptides are known to interact with the cell membrane and interfere with cell wall biosynthesis. The proposed mechanism for this compound involves targeting the essential lipid carrier molecule, lipid II, which is a precursor for peptidoglycan synthesis.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound, focusing on its interference with the bacterial cell wall synthesis pathway.

Caption: Proposed mechanism of this compound action on bacterial cell wall synthesis.

Experimental Workflow for Mechanism of Action Studies

Determining the precise mechanism of action of a novel antibiotic involves a multi-faceted approach. The following workflow outlines key experiments.

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

This compound represents a significant development in the search for new antibiotics to combat drug-resistant Gram-positive pathogens. Its potent and targeted antibacterial spectrum, coupled with a mechanism of action that appears to involve the inhibition of cell wall synthesis, makes it a compelling candidate for further preclinical and clinical development. The detailed protocols and conceptual frameworks presented in this guide are intended to support the ongoing research and development efforts aimed at fully characterizing and harnessing the therapeutic potential of this compound. As our understanding of this promising antibiotic deepens, it may well become a critical tool in the clinical management of serious bacterial infections.

References

Synergistic Antimicrobial Effects of Lotilibcin and Boric Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is based on currently available information, primarily from patent literature. The synergistic effect of Lotilibcin and boric acid is an area of ongoing research, and further peer-reviewed studies are required for comprehensive validation and elucidation of the underlying mechanisms.

Introduction

The increasing prevalence of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, enhancing antimicrobial potency and potentially reducing the likelihood of resistance development. This document explores the synergistic relationship between this compound, a depsipeptide antibiotic, and boric acid, a compound with broad-spectrum antimicrobial properties. Evidence suggests that boric acid can substantially enhance the antibacterial activity of this compound against Gram-positive bacteria, offering a potential new avenue for treating challenging infections.[1]

Data Presentation: Antimicrobial Activity

The combination of this compound and boric acid has been shown to be more effective than either agent alone. A patent on this combination provides key data points demonstrating this synergy.[1]

| Compound/Combination | Target Organism | Metric | Concentration | Efficacy | Source |

| Boric Acid (alone) | MRSA | MIC | 2500 µg/mL (0.25%) | Baseline anti-MRSA activity | [1] |

| This compound + Boric Acid | MRSA | CFU Reduction | 0.25% this compound + 0.5% Boric Acid | Significant decrease in CFU | [1] |

MIC: Minimum Inhibitory Concentration; CFU: Colony Forming Units; MRSA: Methicillin-Resistant Staphylococcus aureus

Experimental Protocols

The following outlines a general experimental protocol for assessing the synergistic activity of this compound and boric acid, based on standard antimicrobial susceptibility testing methods and information disclosed in patent literature.[1]

Objective: To determine the synergistic antibacterial effect of this compound and boric acid against MRSA.

Materials:

-

This compound

-

Boric Acid

-

MRSA strain (e.g., ATCC 33591)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Methodology: Checkerboard Broth Microdilution Assay

The checkerboard assay is a standard method to evaluate the in vitro interaction of two antimicrobial agents.[2][3][4][5][6]

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and boric acid in an appropriate solvent.

-

Serial Dilutions:

-

Along the x-axis of a 96-well plate, create two-fold serial dilutions of this compound in CAMHB.

-

Along the y-axis, create two-fold serial dilutions of boric acid in CAMHB.

-

The resulting checkerboard will contain various combinations of this compound and boric acid concentrations.

-

-

Inoculum Preparation: Prepare a standardized bacterial inoculum of MRSA equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = FIC of this compound + FIC of Boric Acid Where: FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Boric Acid = (MIC of Boric Acid in combination) / (MIC of Boric Acid alone)

-

Interpretation of FIC Index:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

-

Mandatory Visualization: Mechanisms and Workflows

Mechanism of Action: this compound

This compound is a cyclic lipodepsipeptide antibiotic.[1][7] While its precise mechanism is not fully elucidated, like other lipopeptides such as daptomycin, it is believed to target the bacterial cell membrane of Gram-positive bacteria.[8][9] This interaction leads to membrane depolarization, disruption of ionic gradients, and ultimately, cell death.[10]

Caption: Proposed mechanism of action for this compound.

Mechanism of Action: Boric Acid

The antimicrobial mechanism of boric acid is multifaceted and not fully understood.[11] It is believed to act through several pathways, including the disruption of the bacterial cell membrane, inhibition of key metabolic enzymes, and interference with quorum sensing.[12][13][14]

Caption: Multifaceted antimicrobial mechanism of Boric Acid.

Logical Workflow: Synergy Assessment

The assessment of the synergistic effect follows a logical progression from initial screening to a more detailed characterization of the interaction.

Caption: Experimental workflow for synergy assessment.

Conclusion

The combination of this compound and boric acid presents a compelling case for further investigation as a synergistic antimicrobial therapy. The available data, though preliminary and primarily from patent literature, indicates a significant enhancement of this compound's efficacy against MRSA when used in conjunction with boric acid.[1] The proposed individual mechanisms of action—membrane disruption by this compound and the multifaceted attack of boric acid—may create a scenario where the bacterial defenses are overwhelmed more effectively than by either agent alone. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring this promising combination therapy. Further in-depth studies are crucial to quantify the synergistic effects across a broader range of pathogens, to fully elucidate the mechanism of synergy, and to evaluate the in vivo efficacy and safety of this combination.

References

- 1. WO2019239352A1 - Enhancement of antibacterial actions of a depsipeptide antibiotic using synergistic amounts of boric acid - Google Patents [patents.google.com]

- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emerypharma.com [emerypharma.com]

- 5. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]

- 6. Checkerboard Synergy Testing [bio-protocol.org]

- 7. Cyclic lipodepsipeptides: a new class of antibacterial agents in the battle against resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclic lipodepsipeptides: a new class of antibacterial agents in the battle against resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A broad-spectrum bactericidal lipopeptide with anti-biofilm properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boric acid (vaginal) - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Effects of 3% Boric Acid Solution on Cutaneous Candida albicans Infection and Microecological Flora Mice [frontiersin.org]

- 14. eurekaselect.com [eurekaselect.com]

Lotilibcin: A Depsipeptide Antibiotic Targeting Menaquinone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lotilibcin (also known as WAP-8294A2) is a potent, cyclic depsipeptide antibiotic with significant promise in combating multidrug-resistant Gram-positive pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1] Isolated from Lysobacter sp., this compound is comprised of 12 amino acids and a β-hydroxy fatty acid chain.[1] Its unique mechanism of action, which involves the specific targeting of menaquinone in the bacterial electron transport chain, distinguishes it from many current classes of antibiotics and presents a novel avenue for antimicrobial drug development. This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, antimicrobial spectrum, and key experimental protocols for its study.

Chemical Properties and Structure

This compound is a complex macrocyclic peptide with the chemical formula C73H111N17O21 and a molecular weight of 1562.77 g/mol .[2][3] Its structure is characterized by a 12-amino acid ring structure that includes a β-hydroxy fatty acid tail, classifying it as a depsipeptide. The cyclic nature and the presence of both ester and amide bonds contribute to its conformational rigidity and biological activity.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C | [2][3] |

| Molecular Weight | 1562.77 g/mol | [2][3] |

| CAS Number | 169148-84-9 | [3] |

| Synonyms | WAP-8294A2 | [1][4] |

Mechanism of Action: Targeting Menaquinone

The primary molecular target of this compound is menaquinone (vitamin K2), an essential component of the electron transport chain in most Gram-positive bacteria.[1] Unlike many antibiotics that inhibit cell wall or protein synthesis, this compound disrupts bacterial respiration and membrane integrity through a novel mechanism.

The proposed mechanism of action involves the following steps:

-

Binding to Menaquinone: this compound selectively binds to menaquinone embedded in the bacterial cytoplasmic membrane.[1] This interaction is thought to be mediated by the specific chemical structure of the depsipeptide.

-

Membrane Disruption: The formation of the this compound-menaquinone complex leads to the disruption of the bacterial cell membrane.[1]

-

Inhibition of Electron Transport: By sequestering menaquinone, this compound effectively inhibits the electron transport chain, leading to a collapse of cellular respiration.

-

Cell Death: The combined effects of membrane disruption and inhibition of respiration result in rapid bactericidal activity.

This mechanism is distinct from that of antibiotics targeting ubiquinone, the analogous respiratory quinone in mammalian cells, which may contribute to this compound's selective toxicity towards bacteria.[1]

References

- 1. Frequency of Bacteriocin Resistance Development and Associated Fitness Costs in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Multicenter study in southern South America of the in vitro activity of telithromycin in strains with defined resistance phenotypes isolated from community-acquired respiratory infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-infective properties of bacteriocins: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Lotilibcin: An In-depth Technical Review of its Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotilibcin is a depsipeptide antibiotic with demonstrated potent activity against a range of Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA).[1] As the threat of antimicrobial resistance continues to grow, a thorough understanding of novel antimicrobial agents like this compound is paramount for the scientific and drug development communities. This technical guide provides a comprehensive overview of this compound's antimicrobial properties, including its spectrum of activity, bactericidal nature, and likely mechanism of action. The information is presented to facilitate further research and development of this promising antibiotic.

Antimicrobial Spectrum of Activity

The in vitro activity of this compound has been primarily evaluated against Gram-positive cocci. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism, is a key indicator of its potency. While extensive clinical data for this compound is not yet publicly available, the following table summarizes the known MIC value for MRSA and representative MICs for other relevant Gram-positive pathogens based on typical profiles for this class of antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Key Gram-Positive Pathogens

| Bacterial Species | Strain Type | MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.0[1] |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤1.0 |

| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | ≤2.0 |

| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | ≤2.0 |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | >16.0 |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.5 |

| Streptococcus pyogenes | - | ≤0.5 |

Note: Values for MSSA, MRSE, Enterococcus, and Streptococcus species are representative and intended for comparative purposes, based on the known activity of similar depsipeptide antibiotics. Further specific testing is required to establish the definitive MIC range for this compound against these organisms.

Bactericidal Activity

This compound exhibits bactericidal activity, meaning it actively kills bacteria rather than simply inhibiting their growth.[1] This is a critical characteristic for treating serious infections, particularly in immunocompromised patients. The bactericidal nature of an antibiotic is typically evaluated using a time-kill assay, which measures the rate and extent of bacterial killing over time.

Table 2: Representative Time-Kill Assay Data for this compound against Staphylococcus aureus

| Time (hours) | Log10 CFU/mL (Untreated Control) | Log10 CFU/mL (this compound at 4x MIC) |

| 0 | 6.0 | 6.0 |

| 2 | 7.5 | 4.5 |

| 4 | 8.5 | 3.0 |

| 6 | 9.0 | <2.0 (Limit of Detection) |

| 24 | 9.5 | <2.0 (Limit of Detection) |

Note: This data is illustrative of a typical bactericidal profile for a depsipeptide antibiotic against S. aureus. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Mechanism of Action

While the precise molecular interactions of this compound are still under investigation, its classification as a depsipeptide antibiotic suggests a likely mechanism of action involving the disruption of the bacterial cell wall synthesis pathway. Many antibiotics in this class, such as other lantibiotics, target Lipid II, an essential precursor for peptidoglycan synthesis.[2][3][4][5]

The proposed mechanism involves this compound binding to Lipid II on the bacterial cell membrane. This binding can have two major consequences:

-

Inhibition of Peptidoglycan Synthesis: By sequestering Lipid II, this compound prevents its incorporation into the growing peptidoglycan chain, thereby halting cell wall construction.[2][3]

-

Membrane Disruption: The this compound-Lipid II complex can aggregate and form pores in the cell membrane, leading to leakage of essential ions and molecules, and ultimately, cell death.[2]

This dual mechanism of action is a hallmark of many potent antimicrobial peptides and contributes to their efficacy and a lower likelihood of resistance development.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound. These protocols are based on established standards and can be adapted for specific research needs.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the standard for determining the MIC of an antimicrobial agent.

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO).

-

Perform serial two-fold dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on a suitable agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

-

Inoculation:

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Controls:

-

Growth Control: A well containing inoculated broth with no this compound.

-

Sterility Control: A well containing uninoculated broth.

-

-

Incubation:

-

Incubate the plate at 35-37°C for 18-24 hours in ambient air.

-

-

Reading the MIC:

-